![molecular formula C16H15N3O5 B4116479 N-(3-acetylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4116479.png)
N-(3-acetylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea
Overview
Description
N-(3-acetylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea, commonly known as AMON, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. It is a urea derivative that has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Scientific Research Applications
AMON has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It also has antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and colon cancer. Moreover, AMON has been shown to possess antimicrobial activity against a wide range of bacteria, fungi, and viruses.
Mechanism of Action
The exact mechanism of action of AMON is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, tumor growth, and microbial infection. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is a key enzyme involved in the production of pro-inflammatory prostaglandins. It also inhibits the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of various genes involved in inflammation and tumor growth. Additionally, AMON has been found to disrupt the integrity of bacterial and fungal cell membranes, leading to their death.
Biochemical and Physiological Effects:
AMON has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of various pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in animal models of inflammation. It also inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, AMON has been found to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
AMON has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities with high purity. It also exhibits a wide range of biological activities, making it a versatile tool for studying various disease models. However, there are also some limitations to using AMON in lab experiments. Its mechanism of action is not fully understood, and it may exhibit off-target effects that could complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of AMON. One area of research is to further elucidate its mechanism of action, particularly with regard to its anti-inflammatory and antitumor activities. Another area of research is to explore its potential applications in the treatment of microbial infections, such as bacterial and fungal infections. Moreover, the development of novel derivatives of AMON with improved efficacy and selectivity could lead to the discovery of new drugs for various diseases.
properties
IUPAC Name |
1-(3-acetylphenyl)-3-(2-methoxy-4-nitrophenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-10(20)11-4-3-5-12(8-11)17-16(21)18-14-7-6-13(19(22)23)9-15(14)24-2/h3-9H,1-2H3,(H2,17,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRSHVDHNCTCOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(2-methoxy-4-nitrophenyl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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